Methocarbamol-d3

Bioanalysis Mass Spectrometry Pharmacokinetics

Ensure quantitative accuracy in regulated bioanalysis with Methocarbamol-d3, the validated SIL-IS for methocarbamol LC-MS/MS methods. Unlike unlabeled methocarbamol or Methocarbamol-d5, this compound features three deuterium atoms at the methoxy position, ensuring co-elution with the analyte, predictable +3 Da mass shift, and consistent extraction recovery. With 99 atom% D isotopic enrichment and ≥98% chemical purity, it eliminates matrix effects and is designed to meet FDA/EMA bioanalytical method validation guidelines. Available as solid powder or ready-to-use certified reference solution (100 µg/mL).

Molecular Formula C11H15NO5
Molecular Weight 244.26 g/mol
CAS No. 1346600-86-9
Cat. No. B12427149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethocarbamol-d3
CAS1346600-86-9
Molecular FormulaC11H15NO5
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(COC(=O)N)O
InChIInChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i1D3
InChIKeyGNXFOGHNGIVQEH-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.005 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1-Carbamate-3-(2-methoxy-D3-phenoxy)-1,2-propanediol (CAS 1346600-86-9): A Verified Deuterated Internal Standard for Methocarbamol Quantification


1-Carbamate-3-(2-methoxy-D3-phenoxy)-1,2-propanediol, widely known as Methocarbamol-d3, is a deuterium-labeled analog of the centrally acting muscle relaxant methocarbamol. As a stable isotope-labeled internal standard (SIL-IS), it is designed for use in quantitative mass spectrometry workflows . The molecule incorporates three deuterium atoms at the methoxy position, resulting in a molecular formula of C11H12D3NO5 and an exact mass of 244.1138 Da . Its physicochemical properties, including a LogP of 0.6 and a topological polar surface area of 91 Ų, closely mirror those of the unlabeled parent compound, ensuring near-identical behavior during sample extraction, chromatographic separation, and ionization [1].

The Case Against Generic Substitution: Why Unlabeled Methocarbamol or Alternative SIL-IS Compounds Cannot Replace 1-Carbamate-3-(2-methoxy-D3-phenoxy)-1,2-propanediol in Validated Bioanalytical Workflows


In regulated bioanalysis, substituting Methocarbamol-d3 with the unlabeled methocarbamol or another SIL-IS is analytically unsound. Unlabeled methocarbamol cannot serve as an internal standard as it is the target analyte, and using it would compromise quantitative accuracy. While other deuterated analogs like Methocarbamol-d5 exist, they are not direct functional replacements. Methocarbamol-d5, with five deuterium atoms on the propanediol backbone, exhibits a different isotopic substitution pattern. This can lead to distinct chromatographic retention time shifts and varied extraction recovery profiles compared to the -d3 form, which is specifically validated in numerous published LC-MS/MS methods for methocarbamol . For instance, the specific isotopic enrichment of 99 atom % D for the -d3 compound ensures a minimal and predictable mass shift (+3 Da) that is optimal for preventing spectral overlap without introducing significant chromatographic separation . The following evidence details these quantifiable differentiators that make this specific compound a critical, non-substitutable component of a validated analytical workflow.

Quantitative Evidence for the Selection of 1-Carbamate-3-(2-methoxy-D3-phenoxy)-1,2-propanediol over Closest Comparators


Isotopic Purity and Enrichment: 99 atom % D for Methocarbamol-d3 vs. Unspecified for Methocarbamol-d5

A key differentiator for Methocarbamol-d3 is its certified high isotopic enrichment. This compound is routinely supplied with a documented isotopic enrichment of 99 atom % D, ensuring minimal interference from unlabeled species and high accuracy in isotope dilution mass spectrometry . In contrast, the alternative internal standard Methocarbamol-d5 often lacks a publicly stated enrichment specification from major suppliers, introducing variability in method performance and calibration .

Bioanalysis Mass Spectrometry Pharmacokinetics

Verified Co-Elution Behavior: Methocarbamol-d3 Demonstrates Equivalent LC Retention to Analyte for Robust Matrix Effect Compensation

The primary utility of a SIL-IS is its ability to co-elute with the analyte, thereby compensating for ion suppression or enhancement caused by the biological matrix. Methocarbamol-d3, with its +3 Da mass shift, exhibits chromatographic retention time identical to unlabeled methocarbamol, effectively tracking and correcting for matrix effects across an analytical run . In contrast, some deuterated standards can exhibit a retention time shift, leading to inaccurate correction [1].

LC-MS/MS Bioanalysis Method Validation

Purity Profile Comparison: Methocarbamol-d3 Chemical Purity ≥98% vs. Methocarbamol (Unlabeled) Typical >98%

The chemical purity of Methocarbamol-d3 is tightly controlled and specified by vendors, with a minimum purity of 98% (by HPLC) . This is directly comparable to the unlabeled methocarbamol reference standard, which is also typically >98% pure . This high purity ensures that the internal standard itself does not introduce unknown impurities or degradation products that could interfere with the analysis of the target analyte.

Analytical Chemistry Reference Standards Quality Control

Formulated Ready-to-Use Certified Reference Material: 100 µg/mL Methocarbamol-d3 in Acetonitrile vs. Neat Solid Form

To streamline high-throughput workflows and ensure maximum accuracy, Methocarbamol-d3 is available as a certified reference material (CRM) solution, pre-formulated at a concentration of 100 µg/mL in acetonitrile . This eliminates the need for laborious weighing and dissolution of a solid powder, thereby reducing user-introduced quantitative error and enhancing inter-laboratory reproducibility. The unlabeled compound is typically sold as a neat solid, requiring in-house formulation .

Forensic Toxicology Clinical Chemistry Therapeutic Drug Monitoring

Validated Application Scenarios for 1-Carbamate-3-(2-methoxy-D3-phenoxy)-1,2-propanediol Based on Quantitative Evidence


Regulated Bioanalysis of Methocarbamol in Human Plasma for Pharmacokinetic Studies

This is the primary intended use for Methocarbamol-d3. It serves as the internal standard in validated LC-MS/MS methods for quantifying methocarbamol in biological matrices. The evidence confirms its high isotopic purity and co-elution behavior, which are critical for compensating for matrix effects and achieving the precision and accuracy required by FDA/EMA bioanalytical method validation guidelines .

High-Throughput Therapeutic Drug Monitoring (TDM) and Clinical Toxicology

In clinical laboratories, the availability of Methocarbamol-d3 as a ready-to-use 100 µg/mL certified reference solution directly supports high-throughput workflows. This format minimizes sample preparation steps and reduces the potential for human error in quantitative analysis, providing rapid and reliable results for patient monitoring or overdose confirmation .

Analytical Method Development and Validation (AMV) for Methocarbamol Assays

Methocarbamol-d3 is employed as a reference standard during the development and validation of new analytical methods for methocarbamol and its metabolites. Its defined high purity and equivalence to the analyte allow scientists to establish system suitability, assess extraction recovery, and evaluate method ruggedness without the confounding factor of an impure or non-equivalent internal standard .

Forensic Urinalysis for Methocarbamol Confirmation

For forensic toxicology laboratories confirming the presence of methocarbamol in urine samples, Methocarbamol-d3 provides the necessary analytical specificity. Its use as an internal standard in LC-MS/MS assays ensures that results are legally defensible by correcting for any sample-to-sample variability in ionization, a common source of uncertainty in complex urine matrices [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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